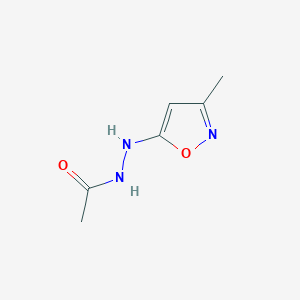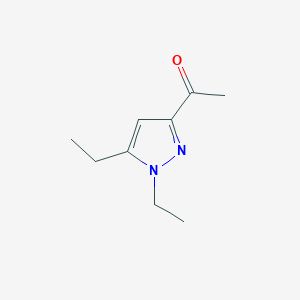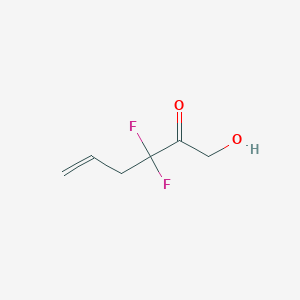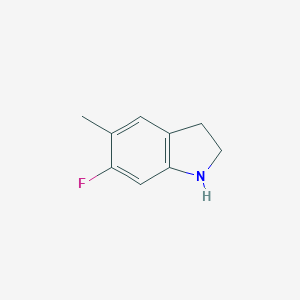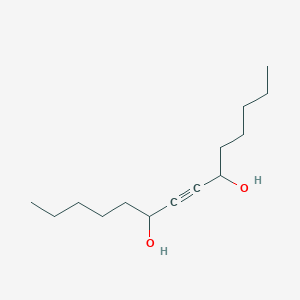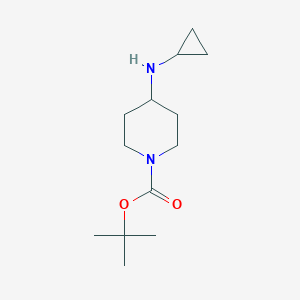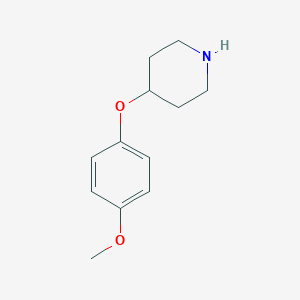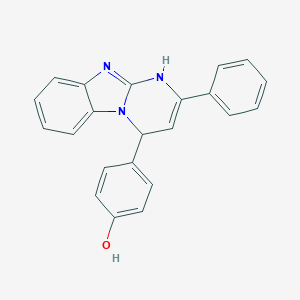
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a unique method that involves the reaction of 2-phenyl-1H-benzo[d]imidazole-5-carbaldehyde with 4-aminopyrimidine in the presence of a catalyst. The resulting compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- is not fully understood. However, studies have shown that this compound exerts its effects by inhibiting various signaling pathways involved in cancer cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis in cancer cells, further highlighting its potential as a cancer therapeutic.
Efectos Bioquímicos Y Fisiológicos
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that this compound exhibits potent antitumor activity, anti-inflammatory properties, and antioxidant effects. Additionally, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- in lab experiments include its high potency, selectivity, and specificity. Additionally, this compound can be synthesized in high purity and yield, making it suitable for various research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for the research and development of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)-. One potential direction is the development of new cancer therapies based on this compound. Additionally, this compound has shown potential in the treatment of various inflammatory and neurodegenerative disorders, making it a promising candidate for the development of new treatments for these diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Métodos De Síntesis
The synthesis of Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- involves the reaction of 2-phenyl-1H-benzo[d]imidazole-5-carbaldehyde with 4-aminopyrimidine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using standard techniques. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various research applications.
Aplicaciones Científicas De Investigación
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- has shown great potential in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent antitumor activity, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propiedades
Número CAS |
169132-77-8 |
|---|---|
Nombre del producto |
Phenol, 4-(1,4-dihydro-2-phenylpyrimido(1,2-a)benzimidazol-4-yl)- |
Fórmula molecular |
C22H17N3O |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
4-(2-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-4-yl)phenol |
InChI |
InChI=1S/C22H17N3O/c26-17-12-10-16(11-13-17)21-14-19(15-6-2-1-3-7-15)24-22-23-18-8-4-5-9-20(18)25(21)22/h1-14,21,26H,(H,23,24) |
Clave InChI |
BKZJRVQULOTRJT-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4NC3=N2)C5=CC=C(C=C5)O |
SMILES |
C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)O |
Otros números CAS |
171088-82-7 |
Sinónimos |
4-(2-Phenyl-1,4-dihydropyrimido(1,2-a)benzimidazol-4-yl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



